molecular formula C13H26N2O2 B3030053 Tert-butyl 2-isobutylpiperazine-1-carboxylate CAS No. 859518-31-3

Tert-butyl 2-isobutylpiperazine-1-carboxylate

Cat. No.: B3030053
CAS No.: 859518-31-3
M. Wt: 242.36
InChI Key: WXGGVOBNOVOVAM-UHFFFAOYSA-N
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Description

Tert-butyl 2-isobutylpiperazine-1-carboxylate (CAS 674792-06-4) is a Boc-protected piperazine derivative with the molecular formula C₁₃H₂₆N₂O₂ and a molecular weight of 254.35 g/mol . The compound features a piperazine core substituted at the 2-position with an isobutyl group (-CH₂CH(CH₂)₂) and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This structure confers both steric bulk and chemical stability, making it a valuable intermediate in pharmaceutical synthesis, particularly for modifying pharmacokinetic properties or enabling selective deprotection during multi-step reactions . The compound is commercially available in purities up to 97% and quantities ranging from 100 mg to 10 g .

Properties

IUPAC Name

tert-butyl 2-(2-methylpropyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10(2)8-11-9-14-6-7-15(11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGGVOBNOVOVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CNCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662690
Record name tert-Butyl 2-(2-methylpropyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859518-31-3
Record name tert-Butyl 2-(2-methylpropyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-isobutylpiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and isobutylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-isobutylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • The compound is being investigated as a lead for developing new drugs targeting neurological disorders. Its structural characteristics suggest potential interactions with neurotransmitter systems, making it a candidate for conditions such as epilepsy and depression .
    • Piperazine derivatives are known for their diverse biological activities, including ion channel modulation and neurotransmitter reuptake inhibition, which are critical in treating various psychiatric and neurological disorders.
  • Synthetic Intermediates :
    • Tert-butyl 2-isobutylpiperazine-1-carboxylate serves as a versatile intermediate in organic synthesis. It can be used to synthesize other biologically active compounds through various chemical reactions .

Synthetic Pathways

The synthesis of (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate typically involves several steps:

  • Step 1 : Formation of the piperazine ring through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Step 2 : Introduction of the tert-butyl and isobutyl groups via alkylation reactions.
  • Step 3 : Carboxylation to yield the final product.

These synthetic pathways allow for the production of the compound in laboratory settings, facilitating its use in further research and applications.

Case Study 1: Neurological Drug Development

A study explored the effects of piperazine derivatives on neurotransmitter systems, highlighting that compounds similar to (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate exhibited promising results in modulating serotonin and dopamine receptors. These findings suggest that such compounds could lead to novel treatments for mood disorders.

Case Study 2: Antimicrobial Agents

Research into piperazine derivatives has shown that certain modifications can enhance antibacterial activity. The structural features of (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate may allow it to serve as a scaffold for developing new antimicrobial agents, particularly when combined with other pharmacophores .

Summary of Applications

Field Application
Pharmaceutical DevelopmentPotential lead for drugs targeting neurological conditions like epilepsy and depression
Organic SynthesisVersatile intermediate for synthesizing other biologically active compounds
Antimicrobial ResearchScaffold for developing new antimicrobial agents

Mechanism of Action

The mechanism of action of tert-butyl 2-isobutylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

Tert-butyl 2-isobutylpiperazine-1-carboxylate belongs to a broader class of Boc-protected piperazines, where substituents at the 2- or 4-positions significantly influence physicochemical and synthetic properties. Key analogs include:

Compound Name Substituent CAS Number Molecular Weight (g/mol) Key Properties/Applications
(S)-tert-butyl 2-isobutylpiperazine-1-carboxylate 2-isobutyl 674792-06-4 254.35 High steric bulk, lab-scale synthesis
tert-butyl 4-methylpiperazine-1-carboxylate 4-methyl 140074-02-8 214.29 Lower logP, improved aqueous solubility
(R)-tert-butyl 2-propylpiperazine-1-carboxylate 2-propyl 1212252-88-4 240.34 Intermediate hydrophobicity, similarity score 0.94
tert-butyl 4-(2-methylbenzyl)piperazine-1-carboxylate 4-(2-methylbenzyl) N/A 318.42 Aromaticity enhances π-π interactions
tert-butyl 2-cyclohexylpiperazine-1-carboxylate 2-cyclohexyl 886780-41-2 294.44 High steric hindrance, cyclic substituent

Key Observations :

  • Hydrophobicity : The isobutyl substituent increases logP (predicted ~2.5) relative to methyl (logP ~1.8) or hydroxyethyl analogs, impacting membrane permeability .
  • Synthetic Flexibility : Benzyl or aryl-substituted derivatives (e.g., 4-(2-methylbenzyl)) enable cross-coupling reactions (e.g., Suzuki), whereas aliphatic substituents like isobutyl are less reactive in such contexts .
Physicochemical Properties
Property This compound tert-butyl 4-methylpiperazine-1-carboxylate tert-butyl 2-cyclohexylpiperazine-1-carboxylate
Molecular Weight 254.35 214.29 294.44
logP (Predicted) ~2.5 ~1.8 ~3.2
Solubility (Water) Low Moderate Very low
Steric Volume High (isobutyl) Low (methyl) Very high (cyclohexyl)

Notes:

  • The isobutyl group balances moderate hydrophobicity and steric demand, making the compound suitable for reactions requiring controlled reactivity .
  • Cyclohexyl derivatives exhibit extreme steric hindrance, often requiring elevated temperatures for reactions .
Stability and Reactivity
  • Thermal Stability : All Boc-piperazines degrade above 200°C, but aliphatic substituents (e.g., isobutyl) enhance thermal stability relative to aryl groups .

Biological Activity

Tert-butyl 2-isobutylpiperazine-1-carboxylate (CAS Number: 674792-06-4) is a piperazine derivative that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a piperazine ring substituted with both tert-butyl and isobutyl groups, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H27N2O2
  • Molecular Weight : 243.366 g/mol
  • Solubility : Soluble in DMSO
  • Storage Conditions : -20 ºC for 3 years

The structural uniqueness of this compound allows it to interact with various biological targets, potentially influencing neurotransmitter systems and other cellular pathways.

Preliminary studies suggest that this compound may interact with specific neurotransmitter receptors, which could impact signaling pathways associated with mood regulation and anxiety responses. Such interactions are critical for understanding its therapeutic potential in treating psychiatric disorders.

Antibacterial Activity

Research indicates that piperazine derivatives, including this compound, exhibit antibacterial properties. For instance, related compounds have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Although specific data on this compound's antibacterial activity is limited, its structural relatives have been documented to possess significant antimicrobial effects.

Neuropharmacological Effects

The compound has been implicated in studies focusing on its effects on neurotransmitter systems. Virtual screening and molecular docking studies suggest that certain piperazine derivatives can inhibit human acetylcholinesterase, a key enzyme involved in neurotransmitter breakdown . This inhibition could lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling and potentially providing therapeutic benefits in conditions like Alzheimer's disease.

Study on Piperazine Derivatives

A study exploring various piperazine derivatives highlighted their ability to inhibit bacterial efflux pumps, suggesting that these compounds could enhance the efficacy of existing antibiotics against resistant strains . While this compound was not directly tested, its structural similarities to effective derivatives indicate potential for similar applications.

Interaction Studies

Further interaction studies have indicated that this compound may bind to specific receptors involved in anxiety and mood regulation. These findings are crucial for developing new therapeutic agents targeting psychiatric disorders .

Comparative Analysis of Piperazine Derivatives

Compound NameMolecular FormulaAntibacterial ActivityNeuropharmacological Effects
This compoundC13H27N2O2Limited data availablePotential interaction with neurotransmitter receptors
Tert-butyl piperazine-1-carboxylateC11H22N2O2Effective against MRSAInhibits acetylcholinesterase
Pyridylpiperazine derivativesVariesEffective against MDR bacteriaPotential as antibiotic potentiators

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing tert-butyl 2-isobutylpiperazine-1-carboxylate?

  • Methodological Answer: Synthesis typically involves nucleophilic substitution between tert-butyl piperazine derivatives and halogenated isobutyl precursors. Key variables include solvent choice (e.g., 1,4-dioxane or toluene), temperature (110°C), and catalysts (e.g., potassium carbonate). For example, using 1,4-dioxane with K₂CO₃ at 110°C for 12 hours achieved 88.7% yield, while toluene under similar conditions yielded 62% . Solvent polarity and reaction time significantly impact efficiency.
  • Advanced Consideration: Lower yields in toluene may arise from reduced solubility of intermediates. Researchers should optimize solvent polarity and monitor reaction progress via TLC or HPLC.

Q. How can this compound be purified post-synthesis?

  • Methodological Answer: Common purification methods include:

  • Column Chromatography: Silica gel with ethyl acetate/hexane gradients separates polar impurities .
  • Recrystallization: Use non-polar solvents (e.g., hexane) for high-purity crystals.
  • Vacuum Distillation: Effective for volatile byproducts.
    • Critical Note: Impurities often stem from unreacted piperazine or isobutyl halides; confirm purity via NMR and LC-MS .

Advanced Research Questions

Q. How can structural ambiguities (e.g., stereochemistry) in this compound be resolved?

  • Methodological Answer:

  • X-ray Diffraction (XRD): Single-crystal XRD provides definitive stereochemical assignment. For example, hydrogen-bonding patterns in crystal lattices confirm spatial arrangements .
  • NMR Spectroscopy: 2D NMR (e.g., NOESY) identifies through-space proton interactions, distinguishing cis/trans isomers .
    • Case Study: In analogs like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, XRD resolved chair conformations of the piperazine ring .

Q. How should researchers address contradictions in spectroscopic data for this compound?

  • Methodological Answer:

  • Cross-Validation: Compare NMR, IR, and HRMS data with computational models (e.g., DFT simulations).
  • Dynamic Effects: Variable-temperature NMR can reveal conformational flexibility masking expected signals .
  • Contamination Checks: Trace solvents (e.g., residual dioxane) may skew NMR peaks; use deuterated solvents and degas samples .

Q. What strategies are effective for assessing the compound's stability under varying storage conditions?

  • Methodological Answer:

  • Thermogravimetric Analysis (TGA): Determines decomposition temperatures.
  • Accelerated Stability Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV) for 4–8 weeks. Monitor degradation via HPLC .
  • Storage Recommendations: Store in inert atmospheres (argon) at –20°C to prevent hydrolysis of the tert-butyl carbamate group .

Q. How can researchers differentiate this compound from structural analogs?

  • Methodological Answer:

  • HRMS/Exact Mass: The compound has a molecular weight of 256.34 g/mol (C₁₃H₂₆N₂O₂). Compare with analogs like tert-butyl 4-methylpiperazine-1-carboxylate (200.28 g/mol) .
  • Functional Group Analysis: FT-IR identifies carbamate C=O stretches (~1680 cm⁻¹) and piperazine N-H bends (~3300 cm⁻¹) absent in non-carbamate analogs .

Q. What methodologies are used to evaluate its potential pharmacological activity?

  • Methodological Answer:

  • Enzyme Assays: Screen against targets like kinases or GPCRs using fluorescence polarization.
  • Molecular Docking: Predict binding affinity to receptors (e.g., serotonin receptors) via AutoDock Vina .
  • Metabolite Tracking: Use LC-MS to identify metabolites like benzyl derivatives, which may inform toxicity profiles .

Data Contradiction Analysis

Q. Why do reported synthesis yields vary significantly (e.g., 62% vs. 88.7%)?

  • Analysis: Lower yields in toluene-based reactions versus dioxane suggest solvent-dependent intermediate stability. Polar aprotic solvents (e.g., DMF) may improve solubility but risk side reactions.
  • Resolution: Conduct a Design of Experiments (DoE) to map solvent polarity, temperature, and catalyst ratios.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 2-isobutylpiperazine-1-carboxylate
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Tert-butyl 2-isobutylpiperazine-1-carboxylate

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